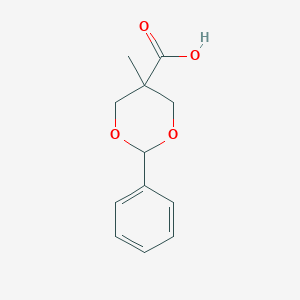![molecular formula C10H11N3O B187922 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one CAS No. 198349-38-1](/img/structure/B187922.png)
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is also stable and can be stored for a long time. However, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Future Directions
There are several future directions for the study of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be further optimized to improve its potency and selectivity. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, and to evaluate its toxicity and pharmacokinetics in vivo.
Synthesis Methods
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-amino-3-methylpyrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. Another method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
properties
CAS RN |
198349-38-1 |
|---|---|
Product Name |
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one |
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-10-11-5-9(4-8(2)14)6-13(10)12-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
WOOVPFXGXFBWNY-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
synonyms |
1-(2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)PROPAN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



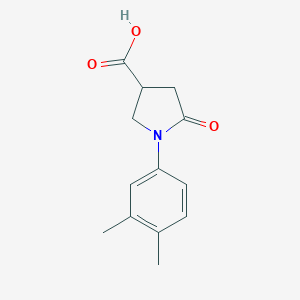
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


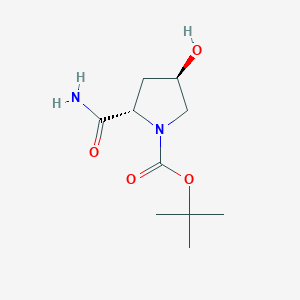
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
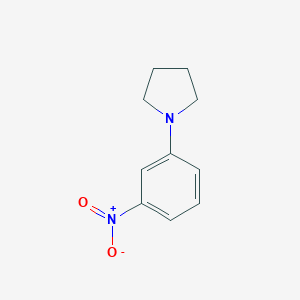
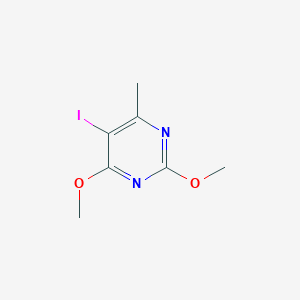
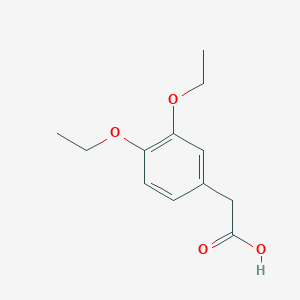
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

